molecular formula C11H15BrN2O B14897618 1-(3-Bromophenyl)-3-(sec-butyl)urea

1-(3-Bromophenyl)-3-(sec-butyl)urea

Cat. No.: B14897618
M. Wt: 271.15 g/mol
InChI Key: NDHRUHOHZMOFEQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(sec-butyl)urea is an organic compound that belongs to the class of ureas It features a bromophenyl group attached to a urea moiety, with a secondary butyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-(sec-butyl)urea typically involves the reaction of 3-bromoaniline with sec-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromoaniline+sec-Butyl isocyanateThis compound\text{3-Bromoaniline} + \text{sec-Butyl isocyanate} \rightarrow \text{this compound} 3-Bromoaniline+sec-Butyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-(sec-butyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an iodine atom would yield 1-(3-Iodophenyl)-3-(sec-butyl)urea.

Scientific Research Applications

1-(3-Bromophenyl)-3-(sec-butyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(sec-butyl)urea involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-(sec-butyl)urea
  • 1-(3-Iodophenyl)-3-(sec-butyl)urea
  • 1-(3-Methylphenyl)-3-(sec-butyl)urea

Comparison: 1-(3-Bromophenyl)-3-(sec-butyl)urea is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its analogs. For instance, the bromine atom can participate in halogen bonding, which is not possible with the methyl group in 1-(3-Methylphenyl)-3-(sec-butyl)urea .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromophenyl)-3-butan-2-ylurea

InChI

InChI=1S/C11H15BrN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)

InChI Key

NDHRUHOHZMOFEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

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